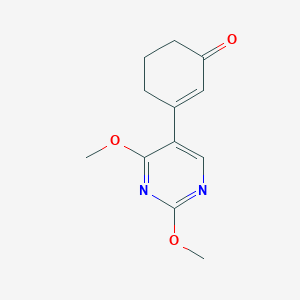
1,5-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and is often used in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate as a starting material, which is then reacted with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent . The reaction mixture is then treated with a base and stirred to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and product purity.
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is often employed in the development of pharmaceuticals and as a chiral auxiliary in asymmetric synthesis . Additionally, this compound has applications in the industrial production of various organic compounds.
Mechanism of Action
The mechanism of action of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context . The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors in metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride include (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride and other chiral pyrrolidine derivatives .
Uniqueness: What sets (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the dimethylpyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-4-6(7(9)10)8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPPYQMIKMHUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)



![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
![1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)


![tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034658.png)




